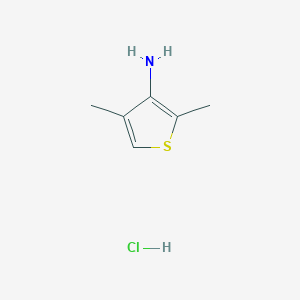

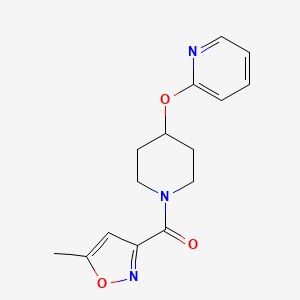

N1-(2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as MOPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPEP belongs to the class of oxalamide compounds that exhibit diverse biological activities.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides through the classical Meinwald rearrangement and a new rearrangement sequence, showcasing a method to synthesize various oxalamides and anthranilic acid derivatives. This methodology is operationally simple, high yielding, and provides a new useful formula for both anthranilic acid derivatives and oxalamides, indicating its potential for creating a variety of chemically significant compounds (Mamedov et al., 2016).

Materials Science and Photovoltaics In the realm of materials science and photovoltaics, a pyridine-anchor co-adsorbent and its derivatives were synthesized and employed with a ruthenium complex in dye-sensitized solar cells (DSSCs). The co-adsorbent enhanced DSSCs' performance by overcoming the deficiency of N719 absorption in the low wavelength region of the visible spectrum, suppressing charge recombination, and prolonging electron lifetime. This approach yielded a significant increase in overall conversion efficiency, demonstrating a method to improve the efficiency of DSSCs through the strategic design of co-adsorbents (Wei et al., 2015).

Organic Chemistry and Pharmacology In pharmacology and organic chemistry research, the synthesis and evaluation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors were reported. This research resulted in the discovery of BMS-777607, a compound that demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. BMS-777607's excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles led to its advancement into phase I clinical trials, highlighting the importance of chemical synthesis in the development of novel therapeutic agents (Schroeder et al., 2009).

Neuroscience and Neuroprotection In the field of neuroscience, mangiferin was investigated for its protective effects against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in N2A cells. MPP+, an active metabolite of MPTP, induces oxidative stress leading to significant cell death. Mangiferin's administration protected N2A cells against MPP+-induced cytotoxicity, restored the GSH content, and down-regulated both superoxide dismutase 1 and catalase mRNA expression, suggesting its potential as a therapeutic compound for neurodegenerative diseases, including Parkinson's disease, where oxidative stress plays a crucial role (Amazzal et al., 2007).

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-11-5-6-12(10-13(11)19-8-3-4-14(19)20)18-16(22)15(21)17-7-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXIFWVVRRGVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2838501.png)

![6-Oxaspiro[4.5]decan-9-ylmethanol](/img/structure/B2838503.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2838504.png)

![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)